molecular formula C10H6ClF4N3S B11789250 3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole

3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B11789250
M. Wt: 311.69 g/mol
InChI Key: UCWFLEQDKDRCRS-UHFFFAOYSA-N
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Description

3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium azide, thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the synthesis of ergosterol in fungi, which is essential for fungal cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to its combination of a trifluoromethyl group, a chlorofluorobenzyl group, and a triazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C10H6ClF4N3S

Molecular Weight

311.69 g/mol

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H6ClF4N3S/c11-7-3-6(12)2-1-5(7)4-19-9-16-8(17-18-9)10(13,14)15/h1-3H,4H2,(H,16,17,18)

InChI Key

UCWFLEQDKDRCRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CSC2=NNC(=N2)C(F)(F)F

Origin of Product

United States

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